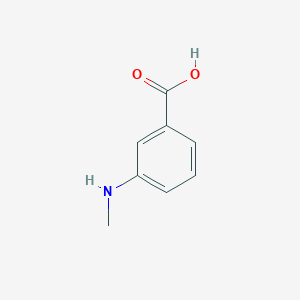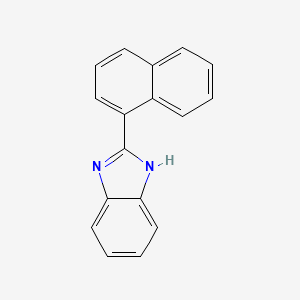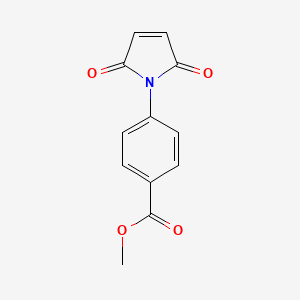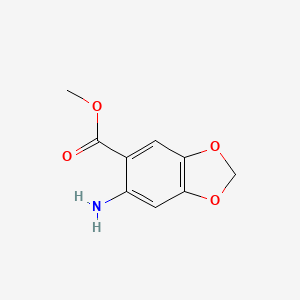
Ethyl-6-Methoxychinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered attention in the scientific community due to its various biological and chemical properties. This compound is characterized by its molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methoxyquinoline-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of pharmaceuticals and other chemical products .
Safety and Hazards
The safety information for EMQC indicates that it is potentially hazardous. It has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305+P351+P338, advising to rinse cautiously with water in case of eye contact .
Vorbereitungsmethoden
Ethyl 6-methoxyquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the Pfitzinger reaction, which includes the condensation of 2-methoxybenzaldehyde with an amine, followed by cyclization. Another method involves the use of sodium tetrahydroborate and palladium dichloride in methanol at room temperature . Industrial production methods often involve the use of triethylamine in ethanol and dichloromethane, followed by refluxing in cyclohexane .
Analyse Chemischer Reaktionen
Ethyl 6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium tetrahydroborate, palladium dichloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction reaction with sodium tetrahydroborate and palladium dichloride in methanol yields a pale brown solid .
Wirkmechanismus
The mechanism of action of Ethyl 6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as quinine and chloroquine. These compounds share a similar quinoline backbone but differ in their functional groups and specific biological activities. For example, while quinine is primarily used as an antimalarial agent, Ethyl 6-methoxyquinoline-3-carboxylate is being explored for its broader range of biological activities . Other similar compounds include 6-methoxyquinoline and 3-carboxyquinoline, which also exhibit unique chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYMKNFTIBVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307994 | |
| Record name | ethyl 6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26660-48-0 | |
| Record name | 26660-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)







